molecular formula C14H17N3O2 B2691621 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide CAS No. 1218740-86-3

2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide

Cat. No.: B2691621
CAS No.: 1218740-86-3
M. Wt: 259.309
InChI Key: QRJKTENJUDTKGU-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenylacetamide moiety, along with a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide typically involves multiple steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with an α-haloketone in the presence of a base can yield the desired oxazole ring.

    Attachment of the phenylacetamide moiety: This step involves the acylation of the oxazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the amino and methyl groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the phenylacetamide moiety, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the oxazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce more saturated amides.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of specific enzymes or receptors.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties might be exploited in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The amino group and the oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
  • 2-amino-N-methyl-N-[(5-chloro-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
  • 2-amino-N-methyl-N-[(5-fluoro-1,2-oxazol-3-yl)methyl]-2-phenylacetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the oxazole ring and the presence of the phenylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-8-12(16-19-10)9-17(2)14(18)13(15)11-6-4-3-5-7-11/h3-8,13H,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKTENJUDTKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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